8,8-Dimethyl-1-(3-methyl-piperidin-1-yl)-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene
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Overview
Description
8,8-DIMETHYL-4-(3-METHYLPIPERIDINO)-7,10-DIHYDRO-8H-PYRANO[3’‘,4’‘:5’,6’]PYRIDO[3’,2’:4,5]FURO[3,2-D]PYRIMIDINE is a complex heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-DIMETHYL-4-(3-METHYLPIPERIDINO)-7,10-DIHYDRO-8H-PYRANO[3’‘,4’‘:5’,6’]PYRIDO[3’,2’:4,5]FURO[3,2-D]PYRIMIDINE typically involves multi-step reactions starting from simpler precursors. One common approach involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . The reaction conditions often include the use of solvents like xylene and bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
8,8-DIMETHYL-4-(3-METHYLPIPERIDINO)-7,10-DIHYDRO-8H-PYRANO[3’‘,4’‘:5’,6’]PYRIDO[3’,2’:4,5]FURO[3,2-D]PYRIMIDINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable target for synthetic chemists interested in developing new methodologies for constructing complex heterocycles.
Biology: Its potential biological activity could make it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical interactions.
Medicine: The compound may have therapeutic potential, particularly if it exhibits activity against specific biological targets.
Industry: Its unique properties could make it useful in the development of new materials or as a precursor for other valuable compounds.
Mechanism of Action
The mechanism of action for 8,8-DIMETHYL-4-(3-METHYLPIPERIDINO)-7,10-DIHYDRO-8H-PYRANO[3’‘,4’‘:5’,6’]PYRIDO[3’,2’:4,5]FURO[3,2-D]PYRIMIDINE is not well-documented. like many heterocyclic compounds, it may interact with biological macromolecules such as proteins or nucleic acids. The molecular targets and pathways involved would depend on the specific biological activity of the compound, which could be elucidated through further research.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: This compound shares a similar pyrido-pyrimidine core and exhibits various biological activities.
Pyrido[2,3-d]pyrimidin-7-one: Another related compound with a similar core structure, known for its antiproliferative activity.
Uniqueness
What sets 8,8-DIMETHYL-4-(3-METHYLPIPERIDINO)-7,10-DIHYDRO-8H-PYRANO[3’‘,4’‘:5’,6’]PYRIDO[3’,2’:4,5]FURO[3,2-D]PYRIMIDINE apart is its fused ring system, which includes pyrano, pyrido, and furo moieties. This unique structure could confer distinct chemical and biological properties, making it a valuable compound for further study.
Properties
Molecular Formula |
C20H24N4O2 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
5,5-dimethyl-15-(3-methylpiperidin-1-yl)-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaene |
InChI |
InChI=1S/C20H24N4O2/c1-12-5-4-6-24(9-12)18-17-16(21-11-22-18)14-7-13-10-25-20(2,3)8-15(13)23-19(14)26-17/h7,11-12H,4-6,8-10H2,1-3H3 |
InChI Key |
KJKRGRJHJNDBQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C2=NC=NC3=C2OC4=C3C=C5COC(CC5=N4)(C)C |
Origin of Product |
United States |
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